2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol
Overview
Description
Synthesis Analysis
The synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes can be achieved via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis
The molecular structure of “2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol” is C13H17NO . It contains a total of 34 bonds, including 17 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyrrolidine .Chemical Reactions Analysis
The compound can undergo a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Physical And Chemical Properties Analysis
“2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol” is a white crystalline powder that is highly soluble in water. It has a molecular weight of 202.30 .Scientific Research Applications
1. Palladium-Catalyzed 1,2-Aminoacyloxylation of Cyclopentenes
- Summary of Application: This research describes a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .
- Methods of Application: The reaction proceeds efficiently with a broad array of substrates .
- Results or Outcomes: The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
2. Synthesis of Analogues of Epibatidine
- Summary of Application: This research involves the synthesis of analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system .
- Methods of Application: Aza Diels-Alder reaction was used successfully to construct the rigid protected amine 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene skeleton .
- Results or Outcomes: The synthesis of fluorinated analogues of 2-azabicyclo[2.2.1]heptane has been investigated using nucleophilic fluorinating agent, diethylaminosulphur trifluoride, DAST .
3. Electrochemical Characterization for Glucose Sensing
- Summary of Application: This paper reports the electrochemical characterization of a new hydroxylamine compound, 7-azabicyclo[2.2.1]heptan-7-ol (ABHOL), and its application to glucose sensing .
- Methods of Application: The cyclic voltammogram for the first cycle was unstable, but it was reproducible after the second cycle .
- Results or Outcomes: This enabled electrochemical analysis of ethanol and glucose .
4. Enantioselective Construction of the 8-Azabicyclo[3.2.1]Octane Scaffold
- Summary of Application: This research involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .
- Methods of Application: The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes: This methodology has been applied in the synthesis of tropane alkaloids .
5. Synthesis of 7-Oxabicyclo[2.2.1]Heptane and Derivatives
- Summary of Application: This research involves the synthesis of 7-oxanorbornane derivatives, which are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .
- Methods of Application: The synthesis of these derivatives can be prepared enantiomerically enriched readily .
- Results or Outcomes: These compounds have been used in the synthesis of rare sugars and analogues, monosaccharides, and disaccharide mimetics .
6. The 7-Azanorbornane Nucleus of Epibatidine
- Summary of Application: This research involves the synthesis of the 7-azanorbornane nucleus of epibatidine .
- Methods of Application: The synthesis involves a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation .
- Results or Outcomes: The results of this research have been used in the synthesis of epibatidine .
4. Construction of Oxygenated 2-Azabicyclo[2.2.1]Heptanes
- Summary of Application: This research describes a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .
- Methods of Application: The reaction proceeds efficiently with a broad array of substrates .
- Results or Outcomes: The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
5. Enantioselective Construction of the 8-Azabicyclo[3.2.1]Octane Scaffold
- Summary of Application: This research involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .
- Methods of Application: The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes: This methodology has been applied in the synthesis of tropane alkaloids .
6. Synthesis of 7-Oxabicyclo[2.2.1]Heptane and Derivatives
- Summary of Application: This research involves the synthesis of 7-oxanorbornane derivatives, which are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .
- Methods of Application: These derivatives can be prepared enantiomerically enriched readily .
- Results or Outcomes: These compounds have been used in the synthesis of rare sugars and analogues, monosaccharides, and disaccharide mimetics .
properties
IUPAC Name |
2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-11-6-7-12(13)14(9-11)8-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNDIXAFZQOWOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1CN2CC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655103 | |
Record name | 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol | |
CAS RN |
745836-29-7 | |
Record name | 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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